molecular formula C18H15NO5 B5703742 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5703742
M. Wt: 325.3 g/mol
InChI Key: JVCAIIUXTOLIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as AG-014699, is a small molecule inhibitor that has shown promising results in cancer treatment. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which target cancer cells with defects in DNA repair pathways.

Mechanism of Action

8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates, leading to the formation of double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as those with BRCA mutations, are particularly sensitive to PARP inhibition. 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell death in cancer cells with BRCA mutations, while sparing normal cells.
Biochemical and Physiological Effects:
8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth in animal models. In addition, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to sensitize cancer cells to radiation therapy and other chemotherapeutic agents. However, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can also cause off-target effects, such as bone marrow suppression and gastrointestinal toxicity.

Advantages and Limitations for Lab Experiments

8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a valuable tool compound for investigating the role of PARP inhibitors in cancer biology and DNA repair pathways. Its high potency and selectivity make it a useful probe for studying PARP enzymes. However, its off-target effects and limited solubility can pose challenges in experimental design and interpretation.

Future Directions

In this field include the optimization of PARP inhibitors for specific cancer types and patient populations, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of PARP inhibitors in DNA repair pathways and cancer biology continues to be an active area of research.

Synthesis Methods

The synthesis of 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves several steps, including the condensation of 2-methoxyphenylamine with 4-hydroxy-2H-chromen-2-one, followed by the reaction with ethyl chloroformate to form the corresponding carboxylic acid. The carboxylic acid is then coupled with 2-amino-5-methoxybenzoic acid to obtain 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. The purity of the final product is ensured by recrystallization and HPLC analysis.

Scientific Research Applications

8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. It has shown promising results as a single agent or in combination with other chemotherapeutic agents. In addition, 8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been used as a tool compound to investigate the role of PARP inhibitors in DNA repair pathways and cancer biology.

properties

IUPAC Name

8-methoxy-N-(2-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(23-2)16(11)24-18(12)21/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCAIIUXTOLIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-N-(2-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

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